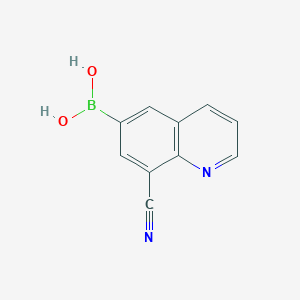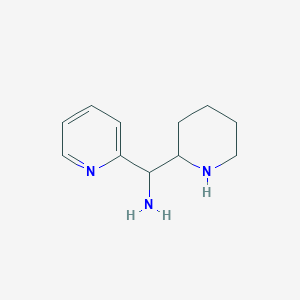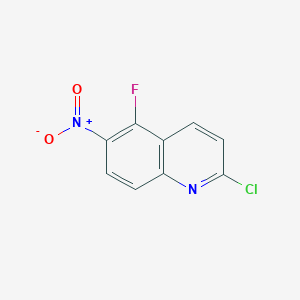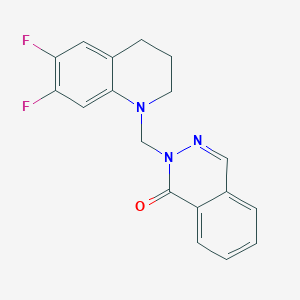
2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. The starting materials often include 6,7-difluoro-3,4-dihydroquinoline and phthalazinone derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the difluoroquinoline moiety.
Condensation: reactions to form the phthalazinone core.
Catalytic hydrogenation: to reduce any intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: for efficient and scalable synthesis.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could be used to modify the phthalazinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: The compound can serve as a building block for creating new molecules with potential biological activity.
Biology
Enzyme inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug development:
Industry
Material science: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, it could involve:
Binding to active sites: Inhibiting enzyme activity by binding to the active site.
Modulating pathways: Affecting cellular pathways by interacting with key proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Quinoline derivatives: Compounds with similar quinoline moieties.
Uniqueness
Fluorine atoms: The presence of fluorine atoms in the quinoline moiety may enhance the compound’s stability and biological activity.
Specificity: The unique combination of the phthalazinone and quinoline structures may confer specific biological properties not found in other compounds.
Properties
Molecular Formula |
C18H15F2N3O |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-[(6,7-difluoro-3,4-dihydro-2H-quinolin-1-yl)methyl]phthalazin-1-one |
InChI |
InChI=1S/C18H15F2N3O/c19-15-8-12-5-3-7-22(17(12)9-16(15)20)11-23-18(24)14-6-2-1-4-13(14)10-21-23/h1-2,4,6,8-10H,3,5,7,11H2 |
InChI Key |
LJQZPPVHWXETDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2N(C1)CN3C(=O)C4=CC=CC=C4C=N3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


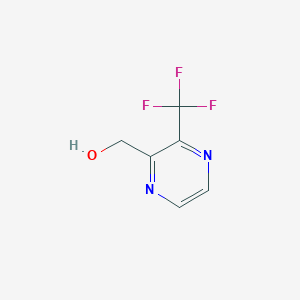
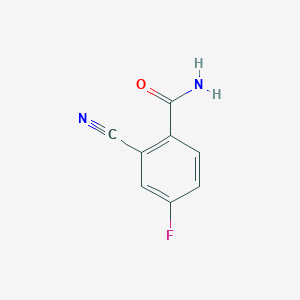
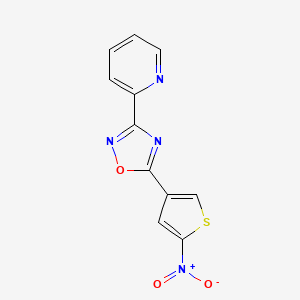
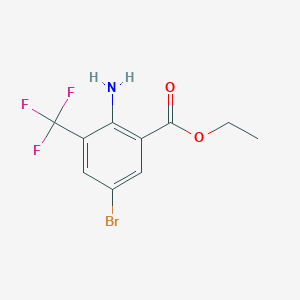
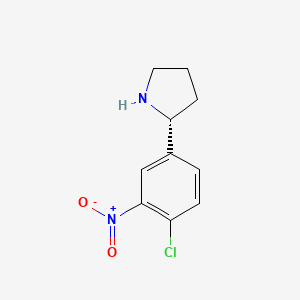
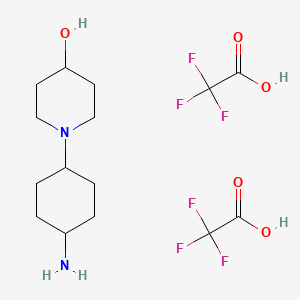
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)
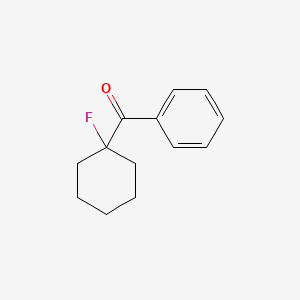
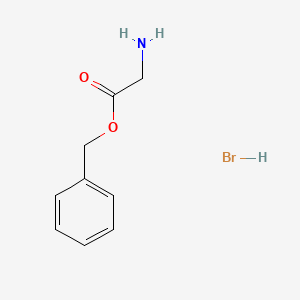

![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
